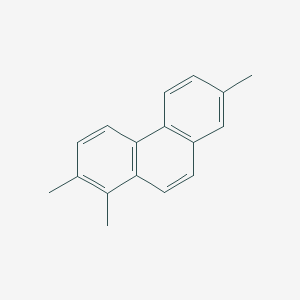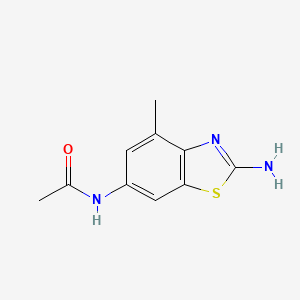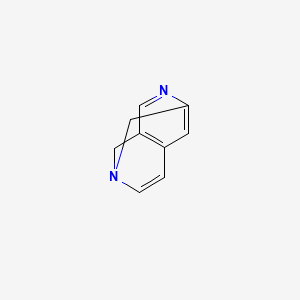![molecular formula C8H10N2O B13806485 2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol CAS No. 69393-38-0](/img/structure/B13806485.png)
2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-imidazol-5-yl)bicyclo[111]pentan-2-ol is a chemical compound that features a bicyclo[111]pentane core with an imidazole ring attached at the 5-position and a hydroxyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-5-yl)bicyclo[111]pentan-2-ol typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for both laboratory and industrial production.
Industrial Production Methods
Industrial production of 2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol would likely involve optimizing the synthetic routes mentioned above to achieve high yields and purity. This could include the use of continuous flow reactors for carbene insertion or radical addition reactions, as well as advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The imidazole ring can be reduced to form a saturated imidazoline ring.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules due to its unique structural properties.
Industry: Utilized in the development of advanced materials such as liquid crystals and molecular rotors.
Wirkmechanismus
The mechanism of action of 2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol depends on its specific application. In medicinal chemistry, it may act as a bioisostere, mimicking the structure and function of other biologically active molecules. The imidazole ring can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions. The bicyclo[1.1.1]pentane core adds three-dimensional character and saturation, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol can be compared with other bicyclo[1.1.1]pentane derivatives and imidazole-containing compounds:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same core structure but differ in the functional groups attached.
Imidazole-Containing Compounds: These compounds contain the imidazole ring but differ in the attached substituents. Examples include histamine and clotrimazole.
The uniqueness of this compound lies in the combination of the bicyclo[1.1.1]pentane core and the imidazole ring, which imparts distinct physicochemical properties and potential biological activities.
Eigenschaften
CAS-Nummer |
69393-38-0 |
|---|---|
Molekularformel |
C8H10N2O |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol |
InChI |
InChI=1S/C8H10N2O/c11-8(5-1-6(8)2-5)7-3-9-4-10-7/h3-6,11H,1-2H2,(H,9,10) |
InChI-Schlüssel |
LEJOBAXXSNDVSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1C2(C3=CN=CN3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



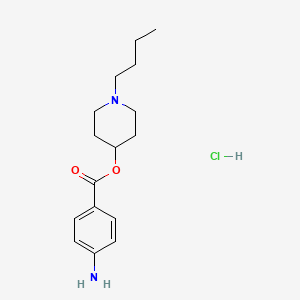
![6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13806416.png)
![1,2-Dihydroazeto[1,2-a]benzimidazole](/img/structure/B13806420.png)
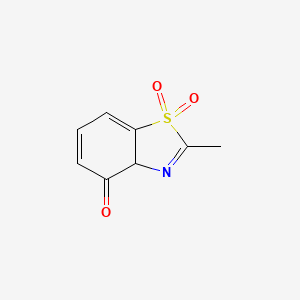
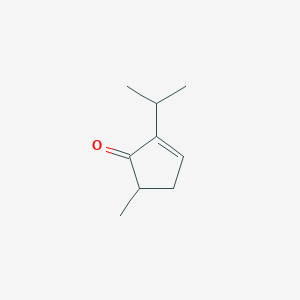
![(1R,2S,4S,6R,7S,8R,9S,12R,13S,16S)-16-methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13806440.png)
![(3S,7aS)-3-ethyl-7a-methyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B13806454.png)

